
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one typically involves the following steps:
Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its potential binding properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.
(4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
The uniqueness of (4S)-1-(4-Amino-3-methylbenzene-1-sulfonyl)-4-phenylimidazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
823786-84-1 |
|---|---|
Formule moléculaire |
C16H17N3O3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(4S)-1-(4-amino-3-methylphenyl)sulfonyl-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C16H17N3O3S/c1-11-9-13(7-8-14(11)17)23(21,22)19-10-15(18-16(19)20)12-5-3-2-4-6-12/h2-9,15H,10,17H2,1H3,(H,18,20)/t15-/m1/s1 |
Clé InChI |
XKGNSHDDWAYNST-OAHLLOKOSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)S(=O)(=O)N2C[C@@H](NC2=O)C3=CC=CC=C3)N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(NC2=O)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


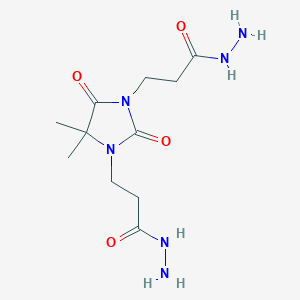
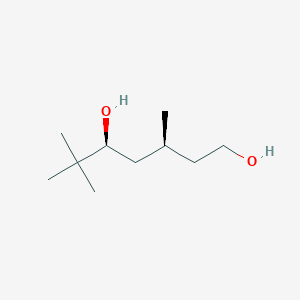
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
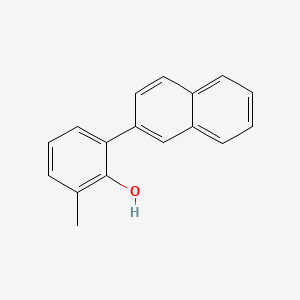
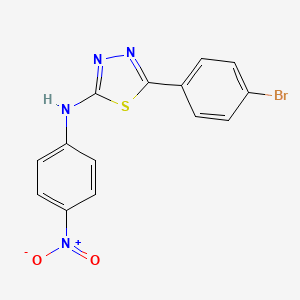
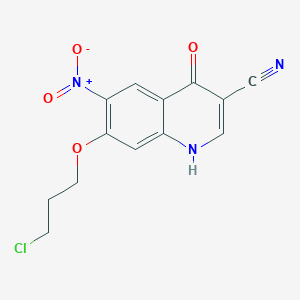

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
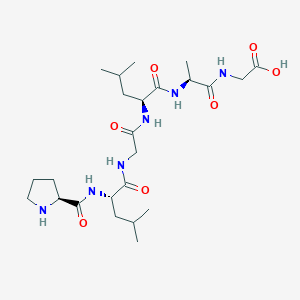
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
